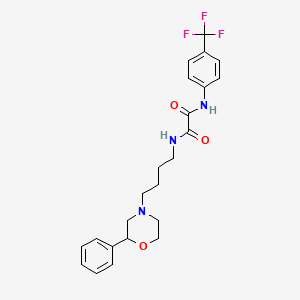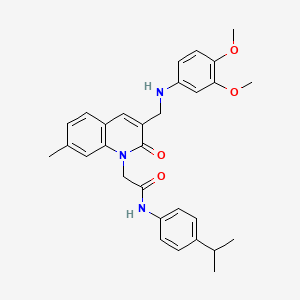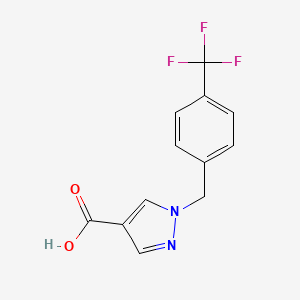
N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains a phenylmorpholine moiety and a trifluoromethylphenyl moiety . Phenylmorpholine derivatives are known to act as releasers of monoamine neurotransmitters and have stimulant effects . Trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate phenylmorpholine and trifluoromethylphenyl precursors. Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethyl-containing compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Trifluoromethyl groups are known to be strongly electron-withdrawing, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would need to be determined experimentally. Trifluoromethyl groups are known to influence the physical and chemical properties of the compounds they are part of .Scientific Research Applications
Synthesis and Chemical Applications
A novel synthetic approach involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed to produce di- and mono-oxalamides. This method offers a high-yielding and operationally simple route for the synthesis of anthranilic acid derivatives and oxalamides, indicating the versatility of oxalamide derivatives in synthetic organic chemistry (Mamedov et al., 2016).
Material Science and Polymer Research
In material science, oxalamide derivatives have been successfully employed as nucleating agents to modulate the crystal morphology, crystallization behavior, and thermal stability of polymers. For instance, a study demonstrated that an oxalamide derivative significantly enhanced the crystallization rate and thermal stability of poly(1,4-butylene adipate), highlighting the potential of such compounds in improving polymer materials' physical properties (Yang et al., 2017).
Catalysis and Chemical Transformations
Oxalamide derivatives have been explored in catalysis, particularly in the activation and stabilization of catalysts for chemical transformations. A study on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides found that a specific oxalamide derivative was an effective catalyst, showcasing the role of these compounds in facilitating challenging chemical reactions (De et al., 2017).
Advanced Functional Materials
Research has also delved into the use of oxalamide derivatives in the design and development of advanced functional materials. For instance, organogels based on bis-(aminoalcohol)oxalamides have been proposed as novel carriers for dermal and topical drug delivery, demonstrating the applicability of these compounds in creating new drug delivery systems (Uzan et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(31)21(30)27-12-4-5-13-29-14-15-32-20(16-29)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJAHUWHVQVWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)
![4-(Allylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2844124.png)

![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)
![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)


![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)
![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2844140.png)
![1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2844141.png)
![N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2844143.png)
